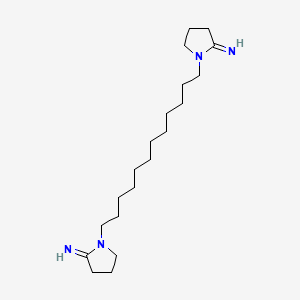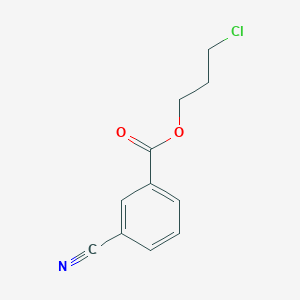![molecular formula C17H15FN2O3 B12605627 1-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione CAS No. 918146-29-9](/img/structure/B12605627.png)
1-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione is an organic compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine rings are widely used in medicinal chemistry due to their ability to enhance the pharmacokinetic and pharmacodynamic properties of drugs . This compound is characterized by the presence of a pyrrolidine-2,5-dione core, which is linked to a pyridine ring substituted with a fluorophenyl group.
Preparation Methods
The synthesis of 1-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine ring, followed by the introduction of the fluorophenyl group. The pyrrolidine-2,5-dione core is then constructed through cyclization reactions. Industrial production methods often utilize optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
1-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Scientific Research Applications
1-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione can be compared with other pyrrolidine derivatives, such as:
Pyrrolidine-2-one: Similar core structure but lacks the pyridine and fluorophenyl groups.
Pyrrolizines: Contain a fused ring system with different biological activities.
Properties
CAS No. |
918146-29-9 |
|---|---|
Molecular Formula |
C17H15FN2O3 |
Molecular Weight |
314.31 g/mol |
IUPAC Name |
1-[2-[6-(4-fluorophenyl)pyridin-3-yl]oxyethyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C17H15FN2O3/c18-13-3-1-12(2-4-13)15-6-5-14(11-19-15)23-10-9-20-16(21)7-8-17(20)22/h1-6,11H,7-10H2 |
InChI Key |
BMCCTPCFPIRPKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)CCOC2=CN=C(C=C2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


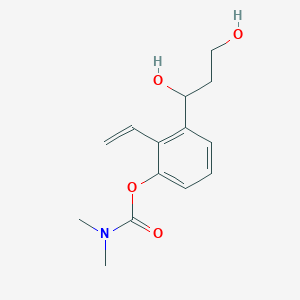
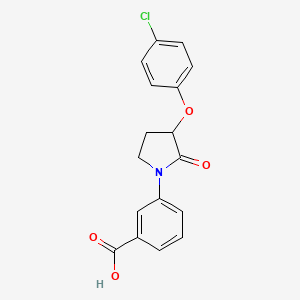
![Ethyl [3-bromo-4-(chlorosulfonyl)phenoxy]acetate](/img/structure/B12605561.png)
![4-[4-(5-Methoxy-1H-indol-3-yl)piperidin-1-yl]butan-1-amine](/img/structure/B12605568.png)
![1-{1-[2-(Benzenesulfonyl)ethyl]piperidin-4-yl}-4-(pyridin-2-yl)piperazine](/img/structure/B12605582.png)
![5-Chloro-6'-(methanesulfonyl)-3-[4-(methanesulfonyl)phenyl]-2,3'-bipyridine](/img/structure/B12605586.png)
![(E)-Methyl[(4E)-4-(2-phenylethylidene)cyclohexa-2,5-dien-1-ylidene]oxidanium](/img/structure/B12605590.png)
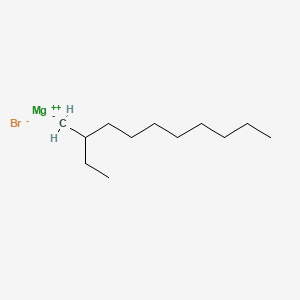
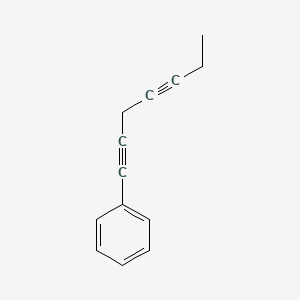
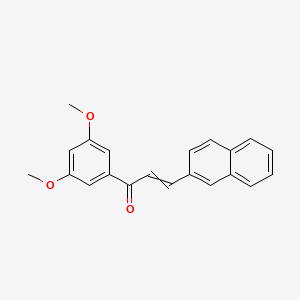
![N-[(E)-hydrazinylidenemethyl]-1-quinolin-2-ylindole-3-carboxamide](/img/structure/B12605611.png)
difluorosilane](/img/structure/B12605619.png)
